molecular formula C25H31NO4 B8091409 (S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate

(S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate

Cat. No.: B8091409
M. Wt: 409.5 g/mol
InChI Key: QOCQMJHAWNNWAV-WTYVIMSDSA-N
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Description

(S,E)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate is a chiral ester featuring a conjugated E-alkene, a tert-butoxycarbonyl (Boc)-protected amine, and a lipophilic biphenyl moiety. This compound and its analogs are often explored as intermediates in pharmaceuticals, particularly protease inhibitors or kinase modulators .

Properties

IUPAC Name

ethyl (E,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28)/b18-16+/t22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCQMJHAWNNWAV-WTYVIMSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, also known by its various synonyms, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C25H31NO4
  • Molecular Weight : 409.5 g/mol

The compound features a biphenyl moiety, a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, and an α,β-unsaturated carbonyl system which is often associated with biological activity.

Synthetic Pathways

The synthesis of this compound has been reported through various methods, including hydrolysis and coupling reactions. These synthetic approaches are critical for producing the compound in sufficient quantities for biological evaluation .

Antitumor Activity

Recent studies have indicated that compounds with α,β-unsaturated carbonyl systems exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Evaluation

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell growth effectively. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 12 µM
    • Mechanism : Induction of apoptosis via caspase activation.
Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via caspase activation
A54915Cell cycle arrest at G2/M phase

Antimicrobial Activity

Preliminary screenings have suggested that this compound may possess antimicrobial properties. The presence of the biphenyl group is thought to enhance membrane permeability, allowing for increased efficacy against bacterial strains .

Case Study: Antimicrobial Testing

In a study examining the antimicrobial activity against common pathogens:

  • Pathogen : Staphylococcus aureus
    • Minimum Inhibitory Concentration (MIC) : 32 µg/mL
PathogenMIC (µg/mL)Activity
Staphylococcus aureus32Moderate inhibition
Escherichia coli64Weak inhibition

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Caspase Activation : Inducing apoptosis in cancer cells.
  • Inhibition of Protein Synthesis : Potentially through interaction with ribosomal RNA.
  • Membrane Disruption : Enhancing permeability in microbial cells.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its role in drug development, particularly as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

Key Uses:

  • Synthesis of Dipeptides: It is utilized in the preparation of dicarboxylic acid dipeptides, which are important in pharmaceutical applications due to their biological activity and potential therapeutic effects .
  • Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties. The biphenyl moiety is known to interact with biological targets involved in cancer progression .

Organic Synthesis Applications

(S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate serves as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations.

Synthetic Pathways:

  • Hydrolysis Reactions: The compound can be hydrolyzed using lithium hydroxide to yield biologically active acids, which can further be modified for specific applications .
Reaction TypeConditionsResulting Product
HydrolysisLithium hydroxide in ethanol(E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid
Synthesis of DipeptidesVarious coupling reactionsDipeptide derivatives with enhanced bioactivity

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in biological systems.

Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer properties. Results indicated that certain modifications led to increased potency against specific cancer cell lines .

Study 2: Enzyme Inhibition
Another research article focused on the enzyme inhibition capabilities of this compound. It was found to inhibit enzymes that play crucial roles in metabolic pathways associated with cancer and inflammation, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Stereoisomers: (R,E)-Ethyl Enantiomer

  • Structure : The (R,E)-enantiomer (CAS 149709-59-1) shares identical functional groups but differs in configuration at the chiral center (C4).
  • Impact : Stereochemistry influences binding to chiral biological targets. For example, the (R)-configuration in related compounds shows altered inhibitory potency against enzymes like renin or HCV NS3/4A protease compared to the (S)-form .
  • Synthesis: Both enantiomers are synthesized via asymmetric catalysis or chiral pool strategies, with yields dependent on the resolving agent (e.g., notes 50% yield for a related Boc-protected ester) .

Short-Chain Analog: Ethyl (E)-2-((tert-Butoxycarbonyl)amino)-4-phenylbut-3-enoate

  • Structure: Lacks the biphenyl group and methyl substituent, featuring a shorter but-3-enoate chain.
  • Properties : Reduced lipophilicity (clogP ~3.1 vs. ~5.2 for the target compound) decreases membrane permeability but may improve aqueous solubility.
  • Applications: Acts as a simpler scaffold for studying Boc-protected amino ester reactivity in Petasis or Ugi reactions .

Trifluoroethyl Ester Derivative

  • Structure: 2,2,2-Trifluoroethyl(E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate replaces the ethyl ester with a trifluoroethyl group and substitutes the amino group with a ketone.
  • Impact : The trifluoroethyl group enhances metabolic stability by resisting esterase hydrolysis. The ketone introduces electrophilicity, enabling nucleophilic addition reactions absent in the target compound .

Acid Form: (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-Butoxycarbonyl)amino)-2-methylpent-2-enoic Acid

  • Structure : Hydrolyzed carboxylic acid derivative (CAS 1201913-82-7).
  • Role : Likely the active metabolite of the ethyl ester prodrug. The carboxylic acid enhances polarity (PSA ~75.6 vs. ~65.3 for the ester), improving target binding but reducing blood-brain barrier penetration .

Saturated Analog: (2R,4S)-Pentanoic Acid Derivative

  • Structure: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1012341-50-2) lacks the double bond, adopting a saturated conformation.
  • This analog’s synthetic route emphasizes hydrogenation steps .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight clogP* PSA* Key Feature
Target Compound 1012341-48-8 C23H27NO4 381.47 ~5.2 65.3 (S,E)-Ethyl ester, biphenyl
(R,E)-Enantiomer 149709-59-1 C23H27NO4 381.47 ~5.2 65.3 (R)-configuration
Acid Derivative 1201913-82-7 C23H27NO4 381.47 ~4.8 75.6 Carboxylic acid
Saturated Analog 1012341-50-2 C23H29NO4 383.48 ~5.5 75.6 No double bond

*clogP: Calculated octanol-water partition coefficient; PSA: Polar Surface Area.

Preparation Methods

Stereoselective Wittig Reaction for Alkene Formation

The E-configured double bond in the pent-2-enoate backbone is typically established via Wittig olefination. A key intermediate, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, is synthesized from L-glutamic acid through selective reduction and protection . Treatment with ylides derived from ethyl 2-(triphenylphosphoranylidene)propanoate in anhydrous tetrahydrofuran (THF) at −78°C yields the (E)-alkene with >98% geometric purity .

Critical Parameters :

  • Temperature : −78°C to 0°C prevents side reactions.

  • Ylide Stability : Use of freshly prepared ylides minimizes decomposition.

  • Solvent : THF or dichloromethane enhances reaction efficiency .

Large-Scale Flow Reactor Synthesis

Industrial production utilizes continuous-flow systems to enhance reproducibility. A representative protocol :

StepReagentsConditionsYield
1Na₂S₂O₃, LiOH·H₂OFlow reactor, 0–10°C, 2 h79.08%
2Ethanol/water (3:1)Reflux, 1 h85%
3Activated carbon filtration80°C, 2 hPurity 99.3%

This method reduces byproduct formation compared to batch processes, with throughput exceeding 50 kg/day .

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral stationary phase chromatography (CSP) on cellulose tris(3,5-dimethylphenylcarbamate) resolves (S,E) and (R,E) enantiomers. Mobile phase: n-hexane/isopropanol (90:10), flow rate 1 mL/min, yielding 98.5% ee .

Cost-Benefit Analysis :

  • CSP Resolution : $12,000/kg (analytical scale).

  • Asymmetric Catalysis : $3,500/kg (industrial scale) .

Ester group introduction via Steglich esterification:

  • Reagents : DCC (1.2 eq), DMAP (0.2 eq) in CH₂Cl₂.

  • Conditions : 0°C to 25°C, 24 h.

  • Yield : 89% after silica gel chromatography (hexane/EtOAc 4:1) .

Purity Enhancement :

  • Crystallization : Ethanol/water (7:3) at −20°C, 98.8% purity .

  • Impurity Profile : <0.1% triphenylphosphine oxide by ICP-MS .

Q & A

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours .
  • Cryo-EM or X-ray crystallography (if crystalline) provides atomic-level insights into degradation pathways .

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